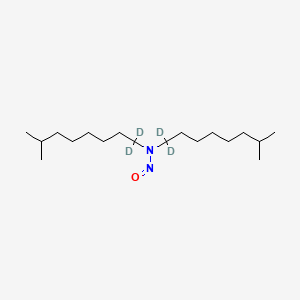

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a labeled version of N-Nitroso-N,N-di-(7-methyloctyl)amine, a symmetrical secondary amine. The compound is primarily used in research settings, particularly in the fields of environmental toxicology and proteomics . The molecular formula for this compound is C18H34D4N2O, and it has a molecular weight of 302.53 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 typically involves the nitrosation of N,N-di-(7-methyloctyl)amine. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl) .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and environmental compliance .

化学反応の分析

Types of Reactions

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso oxides.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted amines.

科学的研究の応用

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.

Biology: Employed in studies investigating the biological effects of nitrosamines, including their potential carcinogenicity.

Medicine: Utilized in pharmacological research to understand the metabolism and toxicity of nitrosamines.

Industry: Applied in environmental testing to monitor the presence of nitrosamines in various products and environments .

作用機序

The mechanism of action of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes and nucleic acids, and it can disrupt normal cellular processes by modifying these targets .

類似化合物との比較

Similar Compounds

N-Nitroso-N,N-di-(7-methyloctyl)amine: The unlabeled version of the compound.

N-Nitroso-N,N-bis(7-methyloctyl)amine: Another similar nitrosamine with slight structural variations.

Uniqueness

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological and environmental samples .

生物活性

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a nitrosamine compound that has garnered attention due to its potential biological activity, particularly in relation to carcinogenicity. Nitrosamines are known for their ability to induce tumors in various animal models, and understanding the specific biological activities of this compound is crucial for assessing its risk to human health.

- Chemical Name : this compound

- CAS Number : 1794754-41-8

- Molecular Formula : C18H34D4N2O

- Molecular Weight : 302.53 g/mol

- Solubility : Data not available

Biological Activity Overview

N-Nitroso compounds, including this compound, are often formed through the nitrosation of amines. This process can occur in various environments, including the human stomach, where nitrosating agents are present. The biological activity of nitrosamines often includes:

- Carcinogenicity : Many nitrosamines are classified as probable or possible human carcinogens. Studies have shown that they can induce tumors in laboratory animals, particularly in the liver, lungs, and esophagus.

- Genotoxicity : Some nitrosamines exhibit mutagenic properties, which can lead to DNA damage and subsequent tumor formation.

- Toxicity : Acute exposure to nitrosamines can result in liver damage and other systemic effects.

Carcinogenicity Studies

A significant body of research has focused on the carcinogenic potential of various nitrosamines. For instance:

- Mouse Studies : In one study, A/J mice were administered N-nitroso compounds in drinking water. Results indicated a higher incidence of lung adenomas in treated groups compared to controls (70% vs. 40%) .

- Rat Studies : Fischer 344 rats exposed to N-nitroso compounds showed a 100% incidence of hepatocellular carcinomas when given high doses over extended periods .

These studies suggest that this compound may exhibit similar carcinogenic properties.

Genotoxicity and Mutagenicity

Research indicates that some nitrosamines require metabolic activation to exhibit mutagenic effects. For example:

- In vitro studies have demonstrated that certain nitrosamines are mutagenic in the presence of metabolic activation, while others show activity without it . This highlights the importance of understanding the metabolic pathways involved in the activation of this compound.

Toxicological Profiles

The toxicological profile of related compounds provides insights into potential effects:

| Compound | LD50 (mmol/kg bw) | Target Organ | Observed Effects |

|---|---|---|---|

| N-Nitrosodiethylamine | 0.3 - 60 | Liver | Tumors, necrosis |

| N-Nitrosodi-n-propylamine | Not specified | Liver | Hepatocellular damage |

| This compound | TBD | TBD | TBD |

The mechanisms through which nitrosamines exert their biological effects include:

- Nitrosation Reaction : The formation of N-nitroso compounds typically involves the reaction between nitrites and secondary amines under acidic conditions, such as those found in the stomach.

- DNA Interaction : Once formed, these compounds can interact with DNA, leading to mutations that may initiate carcinogenesis.

特性

分子式 |

C18H38N2O |

|---|---|

分子量 |

302.5 g/mol |

IUPAC名 |

N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide |

InChI |

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2 |

InChIキー |

XAYFTZOFOLGWAE-ONNKGWAKSA-N |

異性体SMILES |

[2H]C([2H])(CCCCCC(C)C)N(C([2H])([2H])CCCCCC(C)C)N=O |

正規SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)N=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。